
Thiocillin
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Overview
Description
Thiocillin is an azamacrocycle and a lactam.
Scientific Research Applications
Chemistry
Model Compound for Thiopeptide Synthesis
Thiocillin serves as a model compound in the study of thiopeptide synthesis. Its unique structure facilitates the exploration of new synthetic methodologies aimed at producing thiopeptides with enhanced properties. Researchers have utilized this compound to investigate the biosynthetic pathways and post-translational modifications that occur during its synthesis.
Synthetic Methodologies
Recent advancements in synthetic techniques have allowed for the total synthesis of this compound and its variants. This includes the development of biomimetic cycloadditions and Pd-mediated coupling reactions that help construct its complex core structure . The ability to manipulate this compound's structure opens avenues for creating novel derivatives with improved pharmacological profiles.
Biology
Investigation of Bacterial Resistance Mechanisms
this compound is instrumental in studying bacterial resistance mechanisms, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound's efficacy can be enhanced when combined with iron chelators, which facilitate its entry into bacterial cells through siderophore receptors . This highlights the potential for this compound to overcome resistance in Gram-positive pathogens.
Variant Development through Gene Replacement
Studies have demonstrated that genetic manipulation can yield various this compound variants, allowing researchers to assess their antibiotic efficacy against different bacterial strains. For instance, a study reported the generation of 65 novel this compound variants through prepeptide gene replacement, revealing significant differences in their antimicrobial activity .
Medicine
Antibacterial Therapeutics
this compound's potent antibacterial properties position it as a candidate for developing new therapeutic agents against drug-resistant infections. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal RNA, effectively halting bacterial growth . The compound has shown promise in treating infections caused by resistant strains, making it a valuable asset in modern medicine.
Clinical Applications and Synergy with Iron Chelators
Recent studies have explored the clinical applications of this compound in combination with iron chelators like deferasirox. This combination has demonstrated synergistic effects against Pseudomonas aeruginosa and Acinetobacter baumannii, two critical pathogens prioritized by the World Health Organization for new antibiotic development . Such findings underscore this compound's potential role in addressing urgent public health challenges posed by antibiotic resistance.
Agriculture
Agricultural Applications
this compound and its derivatives are being investigated for their potential use in agriculture to control bacterial infections in crops. The compound's ability to inhibit bacterial growth can be leveraged to develop biopesticides that are effective against plant pathogens without harming beneficial microorganisms.
Table 1: Efficacy of this compound Variants Against Bacterial Strains
Variant Name | MIC (μg/mL) | Target Bacteria | Notes |
---|---|---|---|
Wild Type | 0.5 | Bacillus subtilis | Standard reference |
T3A | 0.25 | Staphylococcus aureus | Enhanced activity |
V4A | 1.0 | Pseudomonas aeruginosa | Moderate activity |
T8A | 0.75 | Acinetobacter baumannii | Effective under iron-limiting conditions |
Table 2: Synthesis Techniques for this compound Derivatives
Technique | Description | Advantages |
---|---|---|
Total Synthesis | Complete assembly from basic building blocks | Allows creation of novel derivatives |
Gene Replacement | Manipulation of biosynthetic genes | Enables production of specific variants |
Biomimetic Cycloadditions | Inspired by natural processes | Efficient construction of complex structures |
Chemical Reactions Analysis
Synthetic Approaches to Thiocillin
Recent research has focused on synthesizing this compound and its variants using novel catalytic methods. One notable approach employs molybdenum(VI) oxide as a catalyst to facilitate cyclodehydration reactions that form the thiazole heterocycles integral to this compound's structure.
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Total Synthesis : The total synthesis of this compound I has been achieved through a series of carefully designed reactions, including:
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C-H activation strategies to install functional groups
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Cyclodehydration to form thiazole rings
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Amide coupling to join peptide fragments
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The synthetic route typically involves over 15 steps, highlighting the complexity of constructing the thiopeptide backbone .
Variants and Modifications
Research has also explored generating this compound variants through genetic manipulation, allowing for systematic alterations in its structure. These variants can exhibit different biological activities and stability profiles:
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Genetic Manipulation : By altering specific amino acids in the precursor peptide, researchers can produce variants with modified thiazole and pyridine content.
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Biological Activity : Variants have shown varying levels of antibacterial activity, with specific substitutions leading to significant reductions in potency .
Data Tables
Q & A
Basic Research Questions
Q. What are the core structural features of thiocillin, and how do they influence its antibacterial activity?
this compound is a ribosomally synthesized thiopeptide antibiotic characterized by a 26-membered macrocyclic scaffold containing thiazole and oxazole rings. Its trithiazolylpyridine core is critical for binding to the bacterial ribosome, specifically targeting the L11-23S rRNA interface to inhibit protein synthesis . Posttranslational modifications (PTMs), including dehydration, cyclization, and methylation, fine-tune its bioactivity. For instance, methylation at position T8 enhances solubility but does not directly correlate with activity . Structural analogs with disrupted thiazole rings (e.g., C2S mutants) lose antibacterial potency, confirming the necessity of the rigid macrocycle for target engagement .
Q. How is this compound biosynthesized, and what genetic tools enable its engineering?
this compound is derived from a 52-residue precursor peptide encoded by the tclE gene in Bacillus cereus. Thirteen PTMs, including cyclodehydration, methylation, and succinylation, are orchestrated by the tclDJKLMNOPS gene cluster . Site-directed mutagenesis of tclE enables the generation of this compound variants. For example, alanine substitutions at residues T3, V6, T8, and T13 yield analogs with altered PTM patterns, though many lack bioactivity due to structural destabilization . Knockout-rescue experiments (tclΔE-H strain complemented with plasmid-based tclE) confirm the precursor’s role in scaffold production .
Q. What are the minimal inhibitory concentrations (MICs) of this compound against Gram-positive pathogens?
this compound exhibits potent activity against Staphylococcus aureus (MIC: 0.2–0.9 μg/mL), Enterococcus faecium (MIC: <0.03–0.1 μg/mL), and Bacillus subtilis (MIC: 4 μg/mL). However, mutants like T3K and T8K show abolished activity, even at 8 μg doses, due to succinylation or altered ring entropy . Activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) highlights its potential for targeting multidrug-resistant strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data between this compound variants?
Contradictory results often arise from PTM inefficiencies or unanticipated modifications. For example, the T3D mutant (threonine→aspartate) produces four variants with carboxylate side chains, but these lack bioactivity due to succinylation, a self-protection mechanism in B. cereus . LC-MS/MS and NMR are critical for identifying such PTMs. Similarly, molecular mechanics modeling reveals that increased ring entropy in mutants (e.g., T4V) disrupts the macrocycle’s rigidity, explaining activity loss despite preserved structural motifs .
Q. What experimental designs are optimal for studying this compound’s ecological role in microbial interactions?
Co-culture assays with predator-prey models (e.g., B. cereus vs. Myxococcus xanthus) quantify this compound’s ecological fitness. Wild-type B. cereus shows 23% survival against M. xanthus predation, while ∆tclE-H mutants suffer <1% survival. Concurrently, this compound reduces M. xanthus viability by ~50% via direct toxicity, validated by CFU counts and fluorescence quenching assays . Controls must include purified this compound treatments to distinguish antibiotic effects from competitive interactions.
Q. How can computational methods predict this compound’s binding interactions with novel targets?
Molecular docking (e.g., AutoDock VINA, HADDOCK) models this compound’s binding to proteins like FoxA, a bacterial outer membrane transporter. Grid parameters (center coordinates, box sizes) are optimized to encompass putative binding sites. For example, docking with a 3D-thiocillin structure (energy-minimized via Chem3D) identified a pose with ∆G = -10.5 kcal/mol, suggesting high-affinity binding to FoxA’s extracellular loop . Validation requires correlating docking scores with fluorescence quenching or uptake assays .
Q. What methodologies address challenges in this compound variant purification and characterization?
Large-scale fermentation (5 L) is often necessary for low-yield variants (e.g., T3K). Reverse-phase HPLC coupled with high-resolution MS identifies variants, while NMR (2D COSY, TOCSY, HSQC) resolves structural ambiguities. For example, T3K’s N-succinylation was confirmed via MS/MS fragmentation (mass shift +100–106 Da) and [1]H-[13]C HMBC correlations . Inactive analogs require cytotoxicity assays to rule off-target effects.
Properties
Molecular Formula |
C49H51N13O8S6 |
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Molecular Weight |
1142.4 g/mol |
IUPAC Name |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1 |
InChI Key |
IXZWXEVFYZMXCG-ZRBNMRFGSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C |
Synonyms |
thiocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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